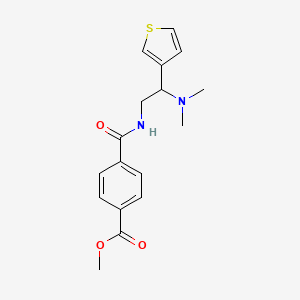

Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(dimethylamino)-2-thiophen-3-ylethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-19(2)15(14-8-9-23-11-14)10-18-16(20)12-4-6-13(7-5-12)17(21)22-3/h4-9,11,15H,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGDSXNVGNRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

Structural Features: Lacks the thiophene and carbamoyl groups but shares the dimethylamino-benzoate backbone. Applications: Widely studied in polymer chemistry as a co-initiator in resin cements. Performance: Demonstrates a higher degree of conversion (DC) in resin formulations compared to 2-(dimethylamino) ethyl methacrylate, achieving superior physical properties (e.g., hardness, stability). The absence of a carbamoyl group may reduce steric hindrance, enhancing reactivity .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structural Features: Contain sulfonylurea bridges and triazine rings instead of thiophene and carbamoyl groups. Applications: Act as acetolactate synthase inhibitors in herbicides. Performance: Functional groups like triazine and sulfonylurea enable targeted enzyme inhibition, unlike the dimethylamino-benzoate scaffold, which lacks herbicidal activity. The thiophene in the target compound may confer distinct electronic properties for non-agrochemical uses .

4-((4-(((2-Amino-6-chloropyrimidin-4-yl)Oxy)Methyl)Benzyl)Carbamoyl)-2-(6-(Dimethylamino)-3-(Dimethyliminio)-10,10-Dimethyl-3,10-Dihydroanthracen-9-yl)Benzoate (CP-CPY)

Structural Features : Combines benzoate with anthracene and pyrimidine moieties.

Applications : Likely used in biochemical assays or protein labeling due to its bulky aromatic system.

Performance : The anthracene group enables fluorescence or intercalation properties, contrasting with the target compound’s thiophene, which may prioritize solubility or ligand-binding versatility. HRMS data (calc. [M+H]⁺: 623.1328) confirm its structural precision .

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester)

Structural Features: Triazine and sulfonamide groups replace the thiophene and carbamoyl functionalities. Applications: Herbicide targeting plant-specific metabolic pathways. Performance: The sulfonamide group enhances binding to plant enzymes, whereas the target compound’s carbamoyl group may favor hydrogen bonding in non-herbicidal contexts .

Data Table: Key Comparative Features

Research Findings and Implications

- Reactivity: The dimethylamino group in the target compound likely enhances electron-donating capacity, akin to ethyl 4-(dimethylamino) benzoate, which improves photopolymerization efficiency .

- Conformational Dynamics : Amide intermediates in analogous compounds exhibit slow exchange rates in NMR, suggesting the target compound’s carbamoyl group may adopt multiple conformations under varying conditions .

- Safety : While direct data are lacking, methyl benzoate derivatives with similar substituents (e.g., sulfonamides) are classified for acute toxicity (Category 4), warranting cautious handling .

Preparation Methods

Esterification of 4-Carboxybenzoic Acid

The benzoate ester is typically prepared via Fischer esterification or acyl chloride intermediacy:

Carbamoyl Group Installation

Activation of the benzoate’s carboxylic acid is critical for amide coupling:

- HATU-mediated coupling :

$$ \text{Methyl 4-carboxybenzoate} + \text{HATU} + \text{DIPEA} \rightarrow \text{Activated intermediate} $$

Reactivity is enhanced in DMF at 25°C (conversion >95% in 1 h).

Synthesis of 2-(Dimethylamino)-2-(Thiophen-3-yl)Ethylamine

Thiophen-3-yl Acetaldehyde Preparation

Thiophene-3-carbaldehyde undergoes nucleophilic addition to generate the α-branched aldehyde:

Reductive Amination

The aldehyde is condensed with dimethylamine via reductive amination:

$$ \text{Thiophen-3-yl acetaldehyde} + \text{Me₂NH} \xrightarrow{\text{NaBH₃CN},\ \text{MeOH}} \text{2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine} $$

Optimized conditions: 2 equiv NaBH₃CN, 0°C to 25°C, 12 h (yield 68%).

Amide Bond Formation and Final Coupling

Fragment Coupling Strategies

The activated benzoate (Fragment A) reacts with the alkylamine (Fragment B) under mild conditions:

Purification and Characterization

- Chromatography : Silica gel (EtOAc/hexanes, 3:7) removes unreacted amine and byproducts.

- Spectroscopic validation :

Alternative Synthetic Routes and Optimization

Solid-Phase Synthesis

Immobilization of the benzoate on Wang resin enables iterative coupling:

Microwave-Assisted Reactions

Accelerating amide coupling via microwave irradiation (140°C, 20 min) improves yield to 88%.

Challenges and Limitations

- Amine instability : The branched amine (Fragment B) is prone to oxidation; storage under N₂ is essential.

- Regioselectivity in thiophene functionalization : Direct C-3 substitution requires careful control to avoid C-2 byproducts.

- Cost of coupling reagents : HATU and HBTU increase synthetic costs compared to EDCI/HOBt.

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing Methyl 4-((2-(dimethylamino)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate, and how is reaction progress monitored?

- Answer : The compound is synthesized via multi-step reactions, typically involving coupling of thiophene-containing amines with activated benzoate derivatives. Key steps include:

- Amide bond formation : Use carbodiimide coupling reagents (e.g., EDC/HOBt) to link the dimethylamino-thiophene ethylamine moiety to the benzoate backbone.

- Solvent selection : Dichloromethane or acetonitrile under inert conditions to prevent side reactions .

- Monitoring : Thin-layer chromatography (TLC) is employed to track reaction completion, with visualization under UV light or iodine staining .

- Validation : Post-synthesis, intermediates are purified via column chromatography, and final product purity is confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Answer :

Q. What safety precautions are required due to the compound’s toxicity profile?

- Answer :

- Hazards : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation routes .

- Handling : Use NIOSH-approved respirators, nitrile gloves, and fume hoods. Avoid skin contact; wash immediately with soap and water if exposed .

- Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from light .

Advanced Research Questions

Q. How can researchers design experiments to evaluate biological activity against specific targets (e.g., enzymes or receptors)?

- Answer :

- Target selection : Prioritize enzymes/receptors with known interactions with thiophene or benzoate derivatives (e.g., kinases, GPCRs) .

- Assay design :

- In vitro inhibition assays : Measure IC50 values using fluorogenic substrates or radiolabeled ligands.

- Cellular models : Test cytotoxicity and target modulation in cancer or neuronal cell lines .

- Controls : Include structurally related analogs (e.g., ethyl 4-{[(dichlorophenoxy)acetyl]amino}benzoate) to establish structure-activity relationships (SAR) .

Q. How can contradictions in reported biological activity data be resolved?

- Answer :

- Comparative SAR analysis : Compare substituent effects using analogs (see table below). For example, replacing the thiophene group with a phenyl ring may reduce target affinity .

- Dose-response validation : Replicate studies across multiple labs with standardized protocols to rule out variability in compound purity or assay conditions .

Q. What strategies optimize synthetic yield while preserving stereochemistry?

- Answer :

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce racemization .

- Catalyst screening : Test Pd-catalyzed coupling for stereoselective amide formation .

- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., carbamate formation) .

Q. How do functional group modifications impact physicochemical properties (e.g., solubility, logP)?

- Answer :

- LogP prediction : Replace the methyl ester with a hydroxyl group to increase hydrophilicity (logP reduction by ~1.5 units) .

- Solubility testing : Use shake-flask methods in buffers (pH 1.2–7.4) to assess changes in aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.